molecular formula C18H18BrCl2N3OS B2886361 4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1216768-83-0

4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2886361
CAS No.: 1216768-83-0
M. Wt: 475.23
InChI Key: UGTNVKAVRJAXRM-UHFFFAOYSA-N
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Description

4-bromo-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride: is a complex organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common synthetic route includes the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid.

  • Amination: : The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction using 2-dimethylaminoethyl chloride.

  • Coupling Reaction: : The final step involves the coupling of the benzo[d]thiazole derivative with the brominated benzamide under suitable conditions, often using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: : The chlorine atom in the thiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Bromine oxide derivatives.

  • Reduction: : Derivatives lacking the bromine atom.

  • Substitution: : Various substituted thiazole derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Medicinal Chemistry: : It can be used as a lead compound in drug discovery, particularly for developing new antimicrobial and anticancer agents.

  • Material Science: : Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.

  • Industrial Applications: : It can be used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzamide derivatives or thiazole-containing compounds, but the presence of both bromine and chlorine atoms, along with the dimethylaminoethyl group, sets it apart.

List of Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Benzo[d]thiazole-2-thiol derivatives

  • Thiazole-based heterocyclic scaffolds

Properties

IUPAC Name

4-bromo-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3OS.ClH/c1-22(2)10-11-23(17(24)12-6-8-13(19)9-7-12)18-21-16-14(20)4-3-5-15(16)25-18;/h3-9H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTNVKAVRJAXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrCl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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